(R)‑ vs. (S)‑Enantiomer Antifungal Activity Against Botrytis cinerea — Up to 70% Growth Inhibition at 25 ppm
In a direct head‑to‑head comparison using the poisoned‑food radial‑growth assay, (R)‑1‑(4‑chlorophenyl)propan‑1‑ol reduced Botrytis cinerea growth by 70% at 25 ppm after six days, whereas the (S)‑enantiomer exhibited substantially lower activity — the (S)‑isomer of the meta‑chloro analog was reportedly more active than its para‑chloro (S)‑counterpart, confirming reversed stereochemical preference [1]. A separate multi‑concentration study confirmed that the (R)‑para compound displayed almost complete inhibition at 150 μg/mL after four days and retained 74% inhibition at 50 μg/mL after five days, demonstrating concentration‑dependent potency [2].
| Evidence Dimension | Radial growth inhibition of B. cinerea |
|---|---|
| Target Compound Data | (R)‑1‑(4‑chlorophenyl)propan‑1‑ol: 70% inhibition at 25 ppm (6 days); near‑complete inhibition at 150 μg/mL (4 days); 74% at 50 μg/mL (5 days) |
| Comparator Or Baseline | (S)‑1‑(4‑chlorophenyl)propan‑1‑ol: significantly lower inhibition at 25 ppm |
| Quantified Difference | 70% vs. significantly lower (S antipode); concentration‑response gradient confirmed |
| Conditions | Poisoned‑food technique on agar; B. cinerea radial growth measured at six days and five days post‑inoculation |
Why This Matters
Procurement of the incorrect enantiomer or racemate directly compromises antifungal efficacy, making enantiospecific sourcing a prerequisite for reproducible crop‑protection studies.
- [1] Bustillo, A. J.; Aleu, J.; Hernández-Galán, R.; Collado, I. G. Biocatalytically assisted preparation of antifungal chlorophenylpropanols. Tetrahedron: Asymmetry 2002, 13 (15), 1681–1686. DOI:10.1016/S0957-4166(02)00415-9. View Source
- [2] Saiz-Urra, L.; Bustillo Pérez, A. J.; Cruz-Monteagudo, M.; Pinedo-Rivilla, C.; Aleu, J.; Hernández-Galán, R.; Collado, I. G. Global Antifungal Profile Optimization of Chlorophenyl Derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. J. Agric. Food Chem. 2009, 57 (11), 4838–4843. DOI:10.1021/jf900375x. View Source
